4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone
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Description
4-Cyano-4’-(1,3-dioxolan-2-yl)benzophenone is a chemical compound with the following IUPAC name: 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile . Its molecular formula is C₁₇H₁₃NO₃ , and its molecular weight is approximately 279.3 g/mol . This compound belongs to the class of benzophenone derivatives.
Scientific Research Applications
Synthesis of Monoprotected 1,4-Diketones
The compound 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone plays a crucial role in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method, facilitated by photosensitized hydrogen abstraction, provides an alternative route for synthesizing 1,4-diketones with good yields, especially with cyclic enones like cyclopentenone and cyclohexenone. This approach offers a practical solution to the challenges associated with the thermal initiation of these reactions, which typically results in low yields due to competitive pathways consuming the radicals (Mosca, Fagnoni, Mella, & Albini, 2001).
Fungicidal Activities
Derivatives of this compound have been explored for their fungicidal properties. The synthesis of 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles from ketalization of benzophenones has shown significant fungicidal activities. This indicates the potential of this compound derivatives in agricultural applications to protect crops from fungal diseases (Talismanov & Popkov, 2007).
Photopolymerization Initiators
Benzophenone derivatives, including those related to this compound, have been utilized as novel initiators for free radical photopolymerization. These compounds, such as benzophenone-di-1,3-dioxane, have shown effectiveness in initiating polymerization of acrylates and methacrylates, providing a promising route for the development of new polymeric materials with tailored properties (Wang Kemin, Shan Jiang, Jianwei Liu, Nie, & Yu, 2011).
Properties
IUPAC Name |
4-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-12-1-3-13(4-2-12)16(19)14-5-7-15(8-6-14)17-20-9-10-21-17/h1-8,17H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMGDQZPSPFPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645103 |
Source
|
Record name | 4-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-96-1 |
Source
|
Record name | 4-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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